molecular formula C25H20N4O B1679693 Mardepodect CAS No. 898562-94-2

Mardepodect

Número de catálogo: B1679693
Número CAS: 898562-94-2
Peso molecular: 392.5 g/mol
Clave InChI: AZEXWHKOMMASPA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mardepodect, also known by its developmental code name PF-2545920, is a drug developed by Pfizer for the treatment of schizophrenia. It acts as a phosphodiesterase inhibitor selective for the PDE 10A subtype. The PDE 10A enzyme is primarily expressed in the brain, particularly in the striatum, nucleus accumbens, and olfactory tubercle. This enzyme is crucial in regulating the activity of dopamine-sensitive medium spiny neurons in the striatum, which are known targets of conventional antipsychotic drugs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Mardepodect involves the formation of a quinoline derivative. The key steps include the reaction of 2-chloroquinoline with 4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenol under basic conditions to form the desired product. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent ratios, and reaction times. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired pharmaceutical grade .

Análisis De Reacciones Químicas

Types of Reactions: Mardepodect undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Mardepodect is a phosphodiesterase 10A (PDE10A) inhibitor that was initially developed by Pfizer for the treatment of schizophrenia . While it did not achieve satisfactory therapeutic endpoints in schizophrenia or Huntington’s chorea clinical trials, studies have shown that this compound potently inhibits the growth and proliferation of glioblastoma (GBM) cells, suggesting its potential repositioning as an antiproliferative candidate in GBM .

Drug-Induced Gene Expression Studies

This compound has been used in genome-wide drug-induced gene expression (DIGEX) studies to define cellular drug response phenotypes in GBM . DIGEX is a method used to visualize complex drug response networks that emerge during GBM drug treatment, defining a phenotypic landscape that offers new diagnostic and therapeutic opportunities .

Combination Therapies

This compound has been investigated in combination with other drugs, such as Regorafenib, to address drug resistance in GBM . The rationale is that these drugs cover complementary pharmacological spaces and may synergize to provide a novel way to target the signaling pathways involved in GBM .

Target Validation

DIGEX studies have helped identify genes encoding specific drug targets, some of which have been validated as effective antiproliferative agents and combination therapies in human GBM cell models . These studies also identified novel druggable targets that could qualify for chemistry-led drug discovery campaigns and highly upregulated transmembrane proteins suitable for combined drug, immunotherapy, and RNA vaccine approaches .

Cell Line Studies

This compound has been tested on human glioblastoma cell lines such as U87MG, A172, and T98G to examine the plasticity of the drug-induced GBM cell phenotype . The IC50 values for this compound varied among these cell lines, indicating differences in drug sensitivity .

PDE10A Inhibition

This compound is a potent and selective PDE10A inhibitor . PDE10A is a dual-specificity cyclic nucleotide phosphodiesterase expressed in GBM but not previously studied as a potential therapeutic target . Research has shown that raised cAMP levels are associated with growth inhibition in rat C6 glioma cells, suggesting that PDE10A inhibition by this compound could be a viable strategy for treating GBM .

Clinical Trials

Mecanismo De Acción

Mardepodect exerts its effects by selectively inhibiting the PDE 10A enzyme. This inhibition leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These cyclic nucleotides play a crucial role in signal transduction pathways, particularly in the striatum. By modulating the levels of cAMP and cGMP, this compound influences the activity of dopamine-sensitive medium spiny neurons, thereby exerting its antipsychotic effects .

Comparación Con Compuestos Similares

Uniqueness: Mardepodect is unique due to its high selectivity for the PDE 10A subtype, which is primarily expressed in the brain. This selectivity allows for targeted modulation of neuronal signaling pathways with potentially fewer side effects compared to less selective inhibitors. Additionally, this compound’s ability to cross the blood-brain barrier enhances its therapeutic potential for central nervous system disorders .

Actividad Biológica

Mardepodect, also known as PF-02545920, is a potent phosphodiesterase 10A (PDE10A) inhibitor originally developed for the treatment of schizophrenia and later repositioned for Huntington's disease. Its biological activity is characterized by its ability to modulate cyclic nucleotide signaling pathways, particularly in the central nervous system (CNS). This article delves into the compound's mechanisms of action, effects on various cell types, and potential therapeutic applications.

This compound primarily inhibits PDE10A, an enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), with a greater affinity for cAMP. By inhibiting PDE10A, this compound increases intracellular levels of these cyclic nucleotides, which play crucial roles in signal transduction pathways involved in neuronal signaling, cell proliferation, and apoptosis regulation .

Key Effects:

  • Increased cAMP/PKA Signaling : this compound enhances cAMP signaling in medium spiny neurons of the striatum, leading to potentiation of dopamine D1 receptor activity while inhibiting D2 receptor signaling .
  • Cell Cycle Regulation : Studies have shown that this compound can arrest the cell cycle in smooth muscle cells at the G1 phase by reducing cyclin D1 levels. This effect is mediated through the cGMP-dependent protein kinase Iα (PKGIα) pathway .

Biological Activity in Cancer Research

Recent studies have explored this compound's potential as an anti-cancer agent, particularly against glioblastoma (GBM). In vitro assays demonstrated that this compound effectively inhibits the proliferation of various GBM cell lines.

Case Study: Glioblastoma Cell Lines

  • Cell Lines Tested : U87MG, A172, T98G
  • IC50 Values :
    • U87MG: 32 µM
    • A172: 5 µM
    • T98G: 16 µM

These results indicate that this compound exhibits significant antiproliferative effects on GBM cells, suggesting its potential for repositioning as a therapeutic option for this aggressive cancer type .

Cell LineIC50 (µM)
U87MG32
A1725
T98G16

Safety and Tolerability

In clinical trials and preclinical studies, this compound has been reported to be well tolerated with no significant adverse effects observed. There were no notable incidences of body weight loss or mortality among subjects treated with the compound .

Comparative Studies with Other Inhibitors

This compound has been compared with other pharmacological agents such as Regorafenib. Both drugs exhibit complementary pharmacological profiles which may enhance therapeutic efficacy when used in combination. The combination therapy approach aims to overcome drug resistance commonly seen in GBM treatments .

Q & A

Basic Research Questions

Q. What are the standard methodologies for assessing Mardepodect's PDE10A inhibition in preclinical models?

this compound's selectivity and potency are typically evaluated using biochemical assays (e.g., IC50 determination via fluorescence-based enzymatic activity assays) and cell-based models. For example, its IC50 of 0.37 nM against PDE10A, with >1,000-fold selectivity over other PDE isoforms, is validated using recombinant enzyme systems and radioligand binding assays . In vitro models, such as glioblastoma (GBM) cell lines (U87MG, A172, T98G), are employed to study downstream effects on signaling pathways (e.g., PI3K/AKT, MAPK) and gene expression profiles via RNA sequencing .

Q. How should researchers select appropriate in vitro cell lines to study this compound's mechanisms?

Cell line selection must account for genetic heterogeneity and pathway relevance. For neuropharmacology studies, U87MG (high transcriptional plasticity), A172 (PTEN wild-type), and T98G (therapy-resistant) GBM cells are commonly used to model differential responses to this compound. These lines reveal cell-specific regulation of pathways like RAC1/SRC/FAK1 signaling and IL6/VEGF axes . Primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons may complement these models for target validation in schizophrenia research .

Q. What pharmacokinetic properties of this compound are critical for in vivo study design?

Key properties include blood-brain barrier (BBB) permeability (logP ~3.5), oral bioavailability (>80% in rodents), and metabolic stability. Studies should monitor brain-to-plasma ratios and use LC-MS/MS for quantitation. Evidence from pharmacokinetic/pharmacodynamic (PK/PD) models shows dose-dependent upregulation of striatal cAMP/cGMP in rodents, correlating with behavioral outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound's effects across cell lines?

Contradictions arise from cell-specific signaling plasticity. For instance, this compound upregulates PI3K/AKT in U87MG cells but enhances sterol biosynthesis in T98G/A172 lines . To address this:

  • Perform pathway enrichment analysis (e.g., Reactome, KEGG) to identify context-dependent mechanisms.
  • Validate findings using orthogonal methods (e.g., CRISPR knockdown of RND3 or HMOX1 to assess apoptotic regulation).
  • Use multi-omics integration (transcriptomics + phosphoproteomics) to map signaling crosstalk .

Q. What experimental strategies are recommended for analyzing this compound's transcriptomic data?

Transcriptomic studies require:

  • Differential Gene Expression Analysis : Tools like DESeq2 or edgeR to identify upregulated (e.g., GPNMB, HMOX1) and downregulated (e.g., CCL2, FAM111B) targets (Table 1).
  • Network Pharmacology : Use STRING or Cytoscape to map protein-protein interactions (e.g., IL6-STAT3-VEGF hubs).
  • Functional Validation : siRNA-mediated gene silencing or chromatin immunoprecipitation (ChIP) for transcription factor binding (e.g., E2F1) .

Table 1. Key genes modulated by this compound in GBM cells

Upregulated GenesDownregulated GenesFunctional Role
RND3, GRAMD4CCL2, FAM111BApoptosis, inflammation
GPNMB, TM4SF19CPA4Cell adhesion, metabolism

Q. How can computational modeling improve PDE10A inhibitor design using this compound as a template?

Structure-based approaches like 3D-QSAR (e.g., Flare software) leverage this compound's co-crystal structure (PDB: 3HR1) to predict electrostatic/shape complementarity with PDE10A's catalytic domain. Key steps:

  • Generate field points for steric/electrostatic interactions (Figure 1).
  • Optimize substituents at the pyrazole ring to enhance BBB penetration while maintaining IC50 <1 nM .
  • Validate predictions using molecular dynamics simulations (e.g., binding free energy calculations) .

Figure 1. this compound's electrostatic profile (red = positive, blue = negative) and interaction with PDE10A .

Q. Methodological Considerations

Q. What statistical approaches are essential for analyzing this compound's dose-response data?

  • Nonlinear Regression : Fit sigmoidal curves (Hill equation) to calculate EC50/IC50.
  • ANOVA with Post Hoc Tests : Compare treatment groups in multi-arm studies (e.g., this compound vs. risperidone in schizophrenia models).
  • False Discovery Rate (FDR) Correction : Adjust p-values in high-throughput datasets (e.g., RNA-seq) .

Q. How should researchers address ethical and reproducibility concerns in this compound studies?

  • Animal Studies : Follow ARRIVE guidelines for reporting in vivo experiments, including randomization and blinding.
  • Data Transparency : Deposit raw RNA-seq data in public repositories (e.g., GEO).
  • Replication : Use ≥3 biological replicates and report effect sizes with 95% confidence intervals .

Propiedades

IUPAC Name

2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21/h2-16H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEXWHKOMMASPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025873
Record name 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898562-94-2
Record name 2-[[4-[1-Methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]phenoxy]methyl]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898562-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mardepodect [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898562942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mardepodect
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08387
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MARDEPODECT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9Y8EY0G42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 2-[-4-(4-Pyridin-4-yl-2H-pyrazol-3-yl)-phenoxymethyl}-quinoline (1.72 g) in ethanol (20 ml) was added methyl hydrazine (3.5 ml, 1.5 eq.) and concentrated sulfuric acid (0.1 ml). The reaction mixture was stirred 1 h at ambient temperature and solvent evaporated. The reaction mixture was partitioned between methylene chloride and saturated sodium bicarbonate. The layers were separated and the organic layer dried magnesium sulfate, filtered and concentrated. Preparative HPLC chromatography provided the title compound (major isomer) as a clear oil (0.97 g, 56%). 1H NMR (400 MHz, CDCl3) δ 8.44 (d, J=5.0 Hz, 2 H), 8.17 (d, J=8.7 Hz, 1 H), 8.05 (d, J=8.3 Hz, 1H), 7.81 (d, J=7.9 Hz, 1 H), 7.70 (m, 1 H), 7.66 (d, J=8.7 Hz, 1H), 7.54 (s, 1H), 7.53 (m, 1H), 7.37 (d, J=8.7 Hz, 2H) 7.15 (d, J=5.0, 2H), 7.00 (d, J=8.7 Hz, 2H), 5.38 (s, 2H), 3.93 (s, 3H); MS: (M+H m/z=393.3).
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mardepodect
Reactant of Route 2
Reactant of Route 2
Mardepodect
Reactant of Route 3
Reactant of Route 3
Mardepodect
Reactant of Route 4
Reactant of Route 4
Mardepodect
Reactant of Route 5
Reactant of Route 5
Mardepodect
Reactant of Route 6
Reactant of Route 6
Mardepodect

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.